

Dihydrotetrodecamycin CAS number and molecular weight

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Compound of Interest

Compound Name: Dihydrotetrodecamycin

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Dihydrotetrodecamycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrotetrodecamycin is a polyketide antibiotic belonging to the tetronate family of natural products. First isolated from the fermentation broth of Streptomyces nashvillensis MJ885-mF8, this molecule is a structural analog of the more active tetrodecamycin.[1] While exhibiting weaker antimicrobial activity itself, its unique structure and biosynthetic relationship to other bioactive tetronates make it a subject of interest for researchers in natural product chemistry, antibiotic development, and biosynthesis. This technical guide provides a comprehensive overview of **Dihydrotetrodecamycin**, including its chemical properties, production, and proposed mechanism of action.

Core Data

The fundamental physicochemical properties of **Dihydrotetrodecamycin** are summarized below.



| Property | Value | Reference |
|------------------------|---|--------------------------------|
| CAS Number | 166403-10-7 | MedchemExpress |
| Molecular Weight | 336.38 g/mol | MedchemExpress |
| Molecular Formula | C18H24O6 | Inferred from MW and structure |
| Producing Organism | Streptomyces nashvillensis MJ885-mF8 | [1] |
| Antibacterial Activity | Weakly active against Pasteurella piscicida | [1] |

Experimental Protocols

Fermentation of Streptomyces nashvillensis MJ885-mF8 for Dihydrotetrodecamycin Production

This protocol is adapted from methodologies reported for Streptomyces species that produce compounds from the tetrodecamycin family.[2][3]

1. Media Preparation:

· Seed Medium (GYA Medium):

o Glucose: 20.0 g/L

Yeast Extract: 20.0 g/L

o (NH₄)₂SO₄: 2.0 g/L

NaH₂PO₄·H₂O: 5.8 g/L

Na₂HPO₄: 8.2 g/L

pH adjusted to 7.0

• Production Medium (GEM III N Medium):



Glucose: 12.0 g/L

Yeast Extract: 6.0 g/L

Malt Extract: 30.0 g/L

NaH₂PO₄·H₂O: 5.8 g/L

Na₂HPO₄: 8.2 g/L

pH adjusted to 7.0

2. Inoculum Preparation:

- Aseptically inoculate a loopful of Streptomyces nashvillensis MJ885-mF8 spores or mycelial fragments into a 250 mL flask containing 50 mL of GYA medium.
- Incubate at 28-30°C for 48-72 hours on a rotary shaker at 250 rpm.
- 3. Production Fermentation:
- Inoculate a 2 L baffled flask containing 500 mL of GEM III N production medium with 5% (v/v) of the seed culture.
- Incubate at 28-30°C for 5-7 days on a rotary shaker at 250 rpm.
- Monitor the production of **Dihydrotetrodecamycin** and related metabolites by HPLC analysis of the culture broth extract.

Isolation and Purification of Dihydrotetrodecamycin

This protocol combines the general strategy outlined by Tsuchida et al. (1995) with more specific chromatographic techniques used for related compounds.[1][2]

- 1. Extraction:
- Centrifuge the fermentation broth to separate the mycelium from the supernatant.
- Extract the supernatant twice with an equal volume of ethyl acetate.



- Extract the mycelial cake with methanol or acetone to recover intracellular product.
- Combine all organic extracts and evaporate to dryness under reduced pressure to yield a crude extract.
- 2. Initial Purification (Column Chromatography):
- Adsorb the crude extract onto a small amount of silica gel.
- Apply the adsorbed extract to a silica gel column packed in a non-polar solvent (e.g., hexane).
- Elute the column with a stepwise gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by a chloroform-methanol gradient.
- Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing **Dihydrotetrodecamycin**.
- 3. Final Purification (High-Performance Liquid Chromatography HPLC):
- Pool and concentrate the **Dihydrotetrodecamycin**-containing fractions from the initial purification.
- Dissolve the concentrated sample in a suitable solvent (e.g., 50% aqueous acetonitrile with 0.1% formic acid).
- Perform reverse-phase HPLC using a C18 or PFP column.
- An example gradient for a PFP column is as follows:
 - Mobile Phase A: Water with 0.1% formic acid
 - Mobile Phase B: Acetonitrile with 0.1% formic acid
 - Gradient: A linear gradient from 25% to 80% B over 20 minutes.
 - Flow Rate: 1 mL/min



- o Detection: UV at 271 nm
- Collect the peak corresponding to Dihydrotetrodecamycin and confirm its identity by mass spectrometry and NMR.
- Lyophilize the pure fraction to obtain **Dihydrotetrodecamycin** as a solid.

Signaling Pathways and Mechanisms Biosynthesis of the Tetrodecamycin Family

The biosynthesis of **Dihydrotetrodecamycin** is governed by the ted biosynthetic gene cluster. [2][4][5] The pathway involves a type I polyketide synthase (PKS) that assembles the polyketide backbone. The formation of the characteristic tetronate ring is a key step, followed by a series of enzymatic modifications including cyclizations and redox reactions to form the tetracyclic core. **Dihydrotetrodecamycin** is an intermediate or shunt product in this pathway, which can lead to the production of other tetrodecamycin analogs.



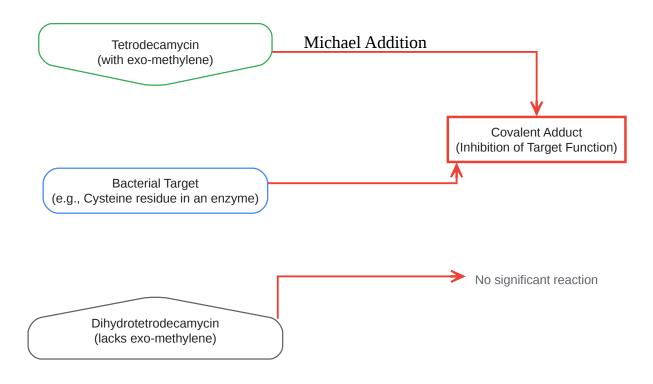
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Caption: Proposed biosynthetic pathway of **Dihydrotetrodecamycin**.

Proposed Mechanism of Action for the Tetrodecamycin Family

The antibacterial activity of the tetrodecamycin family is hypothesized to occur via covalent modification of a biological target through a Michael addition reaction.[6] The exocyclic methylene group present in active analogs like tetrodecamycin acts as a Michael acceptor. In contrast, **Dihydrotetrodecamycin** lacks this reactive group, which is consistent with its significantly reduced bioactivity.





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Caption: Proposed Michael addition mechanism for tetrodecamycins.

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